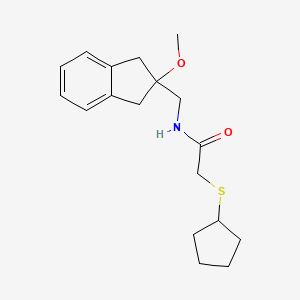
2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic compound Its structure includes a cyclopentylthio group, a methoxy-substituted indane moiety, and an acetamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide or sulfonate ester.
Synthesis of the indane moiety: The indane structure can be synthesized through a Friedel-Crafts alkylation reaction, followed by methoxylation.
Coupling of the indane and cyclopentylthio groups: This step involves the formation of a carbon-sulfur bond, typically through a nucleophilic substitution reaction.
Formation of the acetamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2-(cyclopentylthio)-N-methylacetamide: Lacks the indane moiety.
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide: Lacks the cyclopentylthio group.
2-(cyclopentylthio)acetamide: Lacks both the indane moiety and the methoxy group.
Uniqueness
2-(cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
生物活性
2-(Cyclopentylthio)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentylthio group attached to an acetamide framework, along with a methoxy-substituted indene moiety. Its molecular formula is C13H17NOS, and it has a molecular weight of approximately 235.35 g/mol. The structural complexity suggests potential interactions with various biological targets.
Pharmacological Effects
- Anti-inflammatory Activity : Compounds related to this structure have been studied for their anti-inflammatory properties. For instance, thiazole-containing NSAIDs demonstrate significant inhibition of cyclooxygenase (COX) enzymes . This suggests that this compound may exhibit similar effects.
- Cytotoxicity : Preliminary studies on related compounds indicate potential cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for anticancer applications .
- Enzyme Inhibition : The compound may act as an inhibitor of autotaxin, an enzyme implicated in cancer progression and inflammatory diseases. This pathway could be relevant for therapeutic applications in conditions where autotaxin is upregulated .
Case Studies and Experimental Data
A study investigating the metabolic pathways of structurally similar compounds revealed that specific cytochrome P450 enzymes are responsible for their bioactivation. For instance:
- CYP2C8 and CYP3A4 were identified as key enzymes in the metabolism of related acetamides, influencing their pharmacokinetics and toxicity profiles .
Table: Summary of Biological Activities
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-21-18(10-14-6-2-3-7-15(14)11-18)13-19-17(20)12-22-16-8-4-5-9-16/h2-3,6-7,16H,4-5,8-13H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFVQRVVSMDALK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CSC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













